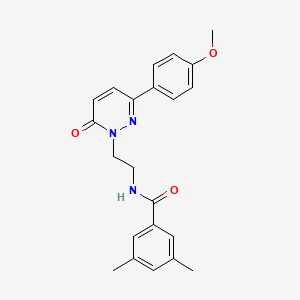

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridazine ring, followed by the addition of the methoxyphenyl and dimethylbenzamide groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its functional groups. The pyridazine ring is planar, and the methoxyphenyl and dimethylbenzamide groups are likely to be in a trans configuration to each other .Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, including nucleophilic substitution reactions at the methoxy group, and addition-elimination reactions at the amide group .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents, while the amide group could allow for hydrogen bonding, potentially increasing the compound’s boiling point .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Pyridazinone Derivatives: A study outlined efficient synthesis methods for pyridazinone derivatives, showcasing the chemical flexibility and potential for creating targeted molecules for various applications (Mizuno et al., 2006). These methods could be relevant for synthesizing the compound , providing a foundation for creating analogs with potential scientific and therapeutic applications.

- Radioactive Labeling for Imaging: Research into nonpeptide angiotensin II antagonists, including the development of radiolabeled compounds, demonstrates the utility of such chemicals in biological imaging and receptor studies (Hamill et al., 1996). This could suggest applications for the compound in diagnostic imaging or receptor binding studies.

- Antimicrobial Screening: A series of N-substituted pyridazinone derivatives exhibited significant in vitro antibacterial and antifungal activities, highlighting the potential of pyridazinone-based structures in developing new antimicrobial agents (Desai et al., 2013). This suggests that with appropriate modifications, the compound of interest might also possess antimicrobial properties.

Potential Therapeutic Uses

- Anti-inflammatory and Analgesic Activities: New pyridazinone derivatives have shown promising anti-inflammatory and analgesic effects, along with COX-2 selectivity and cardiovascular safety (Sharma & Bansal, 2016). This indicates potential applications of the compound in the treatment of inflammation and pain, assuming similar pharmacological profiles.

- Herbicidal Activities: The design and synthesis of novel triazolinone derivatives targeting Protox inhibitors have shown effective herbicidal activities, suggesting the chemical backbone's utility in agricultural sciences (Luo et al., 2008). The compound might be explored for similar uses, depending on its activity profile.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors .

Mode of Action

It’s known that such compounds typically interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been shown to have varying degrees of bioavailability .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its activity in biological systems. If the compound shows promising activity in preliminary tests, it could be further optimized and studied for potential use in various fields such as medicine or materials science .

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-15-12-16(2)14-18(13-15)22(27)23-10-11-25-21(26)9-8-20(24-25)17-4-6-19(28-3)7-5-17/h4-9,12-14H,10-11H2,1-3H3,(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWQGQCWUGMXJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxyphenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2407570.png)

![[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride](/img/structure/B2407579.png)

![[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride](/img/structure/B2407582.png)

![2-[(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2407583.png)

![6-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2407584.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)